Pyrrole-3-butyric acid

Catalog No.
S1908307
CAS No.
30000-61-4
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-3-butyric acid

CAS Number

30000-61-4

Product Name

Pyrrole-3-butyric acid

IUPAC Name

4-(1H-pyrrol-3-yl)butanoic acid

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c10-8(11)3-1-2-7-4-5-9-6-7/h4-6,9H,1-3H2,(H,10,11)

InChI Key

ZILGRACWFSKIFU-UHFFFAOYSA-N

SMILES

C1=CNC=C1CCCC(=O)O

Canonical SMILES

C1=CNC=C1CCCC(=O)O
Pyrrole-3-butyric acid (PBA) is a chemical compound that belongs to the class of pyrrole derivatives. PBA has been used extensively in scientific research due to its various biological effects, including plant growth regulation, anti-fungal activity, and potential use in cancer treatment. This paper serves to provide a comprehensive overview of PBA, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
PBA is a pyrrole derivative with the chemical formula C8H11NO2. It was first synthesized in 1958 and has since been studied for its numerous biological effects. PBA has been found to regulate plant growth and development, inhibit fungal growth, and induce apoptosis in cancer cells. Due to its unique chemical structure, PBA has also been studied for its potential as a drug delivery system.
PBA is an off-white, crystalline powder with a melting point of 87-88°C. It is slightly soluble in water but highly soluble in most organic solvents, including chloroform, acetone, and methanol. PBA has a molecular weight of 153.18 g/mol, a boiling point of 255°C, and a density of 1.140 g/cm3.
PBA can be synthesized through various methods, including the reaction of pyrrole with butyric anhydride or the reaction of pyrrole with butyric acid in the presence of a condensing agent. PBA can be characterized through various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
NMR is a powerful analytical technique that can be used to identify and quantify the different atoms in a molecule. IR spectroscopy is used to identify the functional groups present in a molecule, while MS is used to identify the molecular weight of a compound.
PBA has been studied for its numerous biological effects, including its ability to regulate plant growth and development, inhibit fungal growth, and induce apoptosis in cancer cells. PBA has been found to activate the jasmonic acid pathway, which is involved in plant defense against insects and pathogens. PBA has also been found to inhibit the growth of various fungal pathogens, including Aspergillus niger and Penicillium expansum. In addition, PBA has been found to induce apoptosis in various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells.
PBA has shown low toxicity towards non-target organisms, making it a safe compound to use in scientific experiments. However, caution should still be taken when handling PBA as it can be irritating to the skin, eyes, and respiratory tract.
PBA has numerous applications in scientific experiments, including its use as a plant growth regulator, its potential use in cancer treatment, and its use as a drug delivery system. PBA has been shown to increase the yield of various crops, including rice, wheat, and soybean. PBA has also been studied for its potential use in cancer treatment and drug delivery due to its ability to induce apoptosis in cancer cells and its unique chemical structure.
Research on PBA is ongoing, with numerous studies exploring its various biological effects and potential applications. Recent studies have focused on the use of PBA in drug delivery and its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease.
PBA has numerous potential implications in various fields of research and industry, including agriculture, medicine, and drug delivery. PBA has shown potential as a plant growth regulator, a treatment for cancer, and a drug delivery system.
Although research on PBA has shown promising results, there are still limitations and future directions that need to be explored. Further studies are needed to determine the optimal dosage and application methods of PBA in different fields of research and industry. In addition, more research is needed to fully understand the mechanism of action of PBA in various biological systems.
1. Investigating the potential of PBA as a treatment for neurodegenerative disorders such as Alzheimer's disease.
2. Developing novel drug delivery systems based on PBA.
3. Optimizing the dosage and application methods of PBA in various fields of research and industry.
4. Exploring the use of PBA in combination with other compounds for enhanced biological effects.
5. Studying the mechanism of action of PBA in various biological systems.
6. Investigating the potential of PBA as a biocontrol agent for crop protection.
7. Developing PBA-based materials for use in tissue engineering and regenerative medicine.
8. Studying the environmental fate and transport of PBA.
9. Investigating the potential of PBA as an anti-inflammatory agent.
10. Evaluating the efficacy of PBA in combination with other chemotherapy drugs for cancer treatment.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Pyrrole-3-butyric acid

Dates

Modify: 2023-08-16

Explore Compound Types